molecular formula C16H15ClN4O B3732277 2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3732277
M. Wt: 314.77 g/mol
InChI Key: WMUSOJDEVPAWNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as TAK-915, is a chemical compound that has been studied for its potential use in treating Alzheimer's disease. This compound acts as a selective phosphodiesterase 4D (PDE4D) inhibitor, which means that it can increase the levels of cyclic adenosine monophosphate (cAMP) in the brain. This increase in cAMP has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one works by inhibiting the activity of PDE4D, which is an enzyme that breaks down cAMP in the brain. By inhibiting this enzyme, this compound increases the levels of cAMP, which in turn activates a signaling pathway that is important for memory and cognitive function. This pathway involves the activation of protein kinase A (PKA) and the phosphorylation of several downstream targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in both animal models and human clinical trials. Animal studies have shown that this compound can improve memory and cognitive function, as well as reduce the accumulation of amyloid beta plaques in the brain. Human clinical trials have shown that this compound is safe and well-tolerated, and can improve cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is that it is a selective PDE4D inhibitor, which means that it does not affect other PDE isoforms. This specificity can help to reduce off-target effects and improve the accuracy of experimental results. One limitation of using this compound is that it may not be effective in all patients with Alzheimer's disease, as the underlying causes of this condition can vary widely between individuals.

Future Directions

There are several future directions for research on 2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one and its potential use in treating Alzheimer's disease. One area of focus is on developing more potent and selective PDE4D inhibitors that can be used at lower doses. Another area of focus is on identifying biomarkers that can be used to predict which patients are most likely to respond to treatment with this compound. Additionally, researchers are exploring the use of this compound in combination with other drugs, such as cholinesterase inhibitors, to improve cognitive function in patients with Alzheimer's disease.

Scientific Research Applications

2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied extensively for its potential use in treating Alzheimer's disease. Animal studies have shown that this compound can improve memory and cognitive function, as well as reduce the accumulation of amyloid beta plaques in the brain. These plaques are a hallmark of Alzheimer's disease and are thought to contribute to the cognitive decline seen in patients with this condition.

properties

IUPAC Name

2-benzyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-13-6-8-14(9-7-13)18-10-15-19-16(22)21(20-15)11-12-4-2-1-3-5-12/h1-9,18H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUSOJDEVPAWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)NC(=N2)CNC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
2-benzyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

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